molecular formula C21H18N2O B565256 Calindol Amide-13C CAS No. 1217782-43-8

Calindol Amide-13C

Cat. No.: B565256
CAS No.: 1217782-43-8
M. Wt: 315.38
InChI Key: XLXUKYDIQFPOCY-QGZKNNNSSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for producing Calindol Amide-13C are not readily available in the search results.
    • it is likely that labeled Calindol (Calindol containing 13C) is synthesized using isotopic labeling techniques, such as incorporating 13C-labeled starting materials during its synthesis.
  • Chemical Reactions Analysis

    • The specific reactions that Calindol Amide-13C undergoes are not explicitly mentioned in the search results.
    • Generally, organic compounds like Calindol can participate in various reactions, including oxidation, reduction, substitution, and cyclization.
    • Common reagents and conditions used in these reactions would depend on the specific reaction type and functional groups present in this compound.
    • The major products formed from these reactions would also vary based on the reaction conditions.
  • Scientific Research Applications

    • The scientific research applications of Calindol Amide-13C are not explicitly detailed in the search results.
    • its use likely extends to fields such as chemistry, biology, medicine, and industry due to its isotopic labeling properties.
    • Researchers may use labeled compounds like this compound for tracing metabolic pathways or studying drug metabolism.
  • Mechanism of Action

    • Unfortunately, information about the specific mechanism of action for Calindol Amide-13C is not available in the search results.
    • To understand its effects, further research would be necessary to explore its molecular targets and pathways.
  • Comparison with Similar Compounds

    • The uniqueness of Calindol Amide-13C lies in its isotopic labeling with 13C.
    • Similar compounds may include non-labeled Calindol (without 13C) or other related indole derivatives.

    Properties

    IUPAC Name

    N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1/i21+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XLXUKYDIQFPOCY-QGZKNNNSSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H18N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20724519
    Record name N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20724519
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    315.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1217782-43-8
    Record name N-[(1R)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20724519
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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